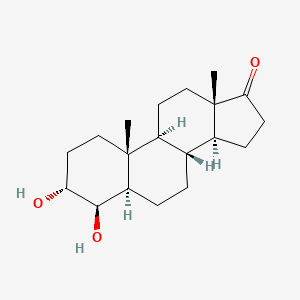

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one

Description

3α,4β-Dihydroxy-5α-androstan-17-one is a steroidal compound characterized by hydroxyl groups at the 3α and 4β positions, a 5α-reduced A/B ring junction, and a ketone at C15. It is synthesized via the oxidation of 5α-3-androsten-17-one (I) with H₂O₂ in formic acid, forming an intermediate epoxide (II) that rearranges to yield the dihydroxy derivative (III) . Crystallographic studies reveal a trans A/B ring junction and a hydrogen-bonded network involving the hydroxyl and carbonyl groups, contributing to its stability . This compound serves as a precursor in steroid synthesis, particularly for 3-hydroxy-5α-2-androstene-4,17-dione (IV), a key intermediate in formestane production .

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3R,4R,5R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17+,18+,19-/m0/s1 |

InChI Key |

RFMKWBMPDNCUNR-OIXWSJKVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]([C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |

Canonical SMILES |

CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one can be achieved through the oxidation of 5alpha-3-androsten-17-one using hydrogen peroxide (H2O2) in formic acid. This reaction yields an epoxide intermediate, which, without isolation, is converted to 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ketone group at the 17 position can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-keto-4beta-hydroxy-5alpha-androstan-17-one.

Reduction: Formation of 3alpha,4beta-dihydroxy-5alpha-androstan-17-ol.

Substitution: Formation of 3alpha,4beta-dialkoxy-5alpha-androstan-17-one.

Scientific Research Applications

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one has several applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of steroidal compounds.

Biology: Investigated for its potential role in metabolic pathways and as a metabolite of testosterone.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABAA receptor, exhibiting neurosteroid activity. This interaction enhances the inhibitory effects of GABA, leading to potential anticonvulsant and anxiolytic effects . Additionally, it may influence androgenic pathways by acting as a weak androgen or as a metabolite in the biosynthesis of other androgens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomeric Variations

3β,4β-Dihydroxy-5α-Androstan-17-One

- Structural Differences : The hydroxyl groups at positions 3β and 4β (vs. 3α and 4β in the target compound) alter hydrogen-bonding patterns and steric interactions.

- Synthesis : Produced via sodium borohydride reduction of trifluoroacetic acid-treated intermediates .

- Activity : The β-configuration at C3 may reduce affinity for enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) compared to the α-configuration .

5α- vs. 5β-Diacetate Epimers

- Structural Differences : The 5β-epimer exhibits a rare hexagonal crystal structure with shorter bond lengths in the 3α,4β-acetoxy groups, unlike the 5α-epimer’s conventional packing .

- Solubility : The 5β-epimer’s clathrate behavior (solvent-accessible volume: 358 ų) enhances solubility in polar solvents .

3β-Peptido-3α-Hydroxy-5α-Androstan-17-One Derivatives

- Structural Modifications : Peptidic side chains at C3β improve inhibition of type 3 17β-HSD, a key enzyme in testosterone biosynthesis.

- Activity: Compound 42 (3β-(N-heptanoyl-L-phenylalanine-L-leucine-aminomethyl)-3α-hydroxy-5α-androstan-17-one) exhibits an IC₅₀ of 227 nM, twice as potent as the natural substrate Δ⁴-dione .

- Selectivity: Reduced androgenicity in Shionogi cell proliferation assays (≤0.1 μM) suggests minimized off-target effects .

Functional Group Modifications

Amino-Substituted Derivatives

- Examples: 3α-Hydroxy-4β-(phenylmethylamino)-5α-androstan-17-one (5h) and 4β-(1-pyrrolidinyl) analogues (5c–5g) .

- Properties :

Oxa-Substituted Analogues

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.